molecular formula C22H29NO8 B1414315 (S)-Propranolol-O-beta-D-glucuronide CAS No. 58657-78-6

(S)-Propranolol-O-beta-D-glucuronide

Cat. No.: B1414315
CAS No.: 58657-78-6
M. Wt: 435.5 g/mol
InChI Key: PCALHJGQCKATMK-QBUJOIIVSA-N
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Description

(S)-Propranolol-O-beta-D-glucuronide is a major metabolite of propranolol, a non-selective beta-adrenergic receptor blocker used to treat hypertension, angina, and arrhythmias. This glucuronide conjugate is formed via hepatic uridine diphosphate-glucuronosyltransferase (UGT)-mediated O-glucuronidation of the parent drug, specifically at the hydroxyl group of the naphthalene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Propranolol-O-beta-D-glucuronide typically involves the enzymatic glucuronidation of propranolol. This process is catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid from UDP-glucuronic acid to propranolol. The reaction conditions generally include a buffered aqueous solution at a physiological pH, with the presence of cofactors such as magnesium ions to enhance enzyme activity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using bioreactors that provide optimal conditions for enzyme activity. These bioreactors maintain a controlled environment, including temperature, pH, and substrate concentration, to maximize the yield of the glucuronide product.

Chemical Reactions Analysis

Types of Reactions

(S)-Propranolol-O-beta-D-glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, reverting it back to propranolol. This reaction can occur under acidic or basic conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used to hydrolyze this compound.

    Oxidation and Reduction: While less common, oxidation and reduction reactions can also occur, depending on the presence of specific oxidizing or reducing agents.

Major Products

The major product of hydrolysis is propranolol, which can further undergo metabolic transformations in the body.

Scientific Research Applications

Pharmacokinetics and Metabolism

(S)-Propranolol-O-beta-D-glucuronide is primarily formed through the glucuronidation process mediated by UDP-glucuronosyltransferases (UGTs). Studies have demonstrated that UGT1A7, UGT1A9, and UGT2A1 predominantly glucuronidate (S)-propranolol, while UGT1A10 shows the opposite stereoselectivity . The glucuronidation of propranolol plays a crucial role in its elimination and bioavailability.

Key Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several studies:

ParameterValue for this compound
Elimination Half-Life (t1/2)3.56 ± 0.73 hours
Maximum Concentration Time (Tmax)2.21 ± 0.45 hours
Cumulative Excretion in Urine14.7 ± 2.46% of the administered dose

These parameters indicate that this compound has a longer elimination half-life compared to its R-enantiomer, suggesting a potential difference in therapeutic efficacy and safety profiles between the two enantiomers.

Clinical Implications

The glucuronidation of (S)-propranolol is clinically relevant due to its implications in drug interactions and patient responses. For instance, racial differences have been observed in the metabolism of propranolol, with variations in glucuronidation rates among different ethnic groups . Such findings underscore the importance of personalized medicine approaches in prescribing propranolol.

Case Studies

Several case studies have highlighted the significance of this compound:

  • Case Study on Racial Differences : A study involving healthy male subjects from different racial backgrounds indicated that black participants exhibited higher rates of R-propranolol glucuronidation compared to white participants, which could influence dosing strategies and therapeutic outcomes .
  • Therapeutic Monitoring : In patients undergoing treatment with propranolol for conditions such as hypertension and anxiety, monitoring levels of this compound may provide insights into drug efficacy and help optimize dosing regimens based on individual metabolic profiles .

Research Applications

Research on this compound extends beyond pharmacokinetics into areas such as toxicology and drug development:

  • Toxicological Studies : The metabolite's profile can be utilized to assess potential toxicity and safety in preclinical models, aiding in the evaluation of new formulations or combinations with other drugs .
  • Drug Development : Understanding the metabolic pathways involving this compound can inform drug design strategies aimed at enhancing therapeutic effects while minimizing adverse reactions .

Mechanism of Action

(S)-Propranolol-O-beta-D-glucuronide itself does not exert pharmacological effects. Instead, it serves as a metabolite that facilitates the excretion of propranolol. The parent compound, propranolol, works by blocking beta-adrenergic receptors, thereby reducing heart rate, myocardial contractility, and blood pressure. This action is mediated through the inhibition of the sympathetic nervous system.

Comparison with Similar Compounds

Structural and Functional Classification

Beta-D-glucuronides are classified by conjugation position (O- vs. N-glucuronides) and structural stability (ether vs. acyl glucuronides):

Compound Glucuronide Type Position Reactivity Key Functional Impact
(S)-Propranolol-O-beta-D-glucuronide Ether O-glucuronide Hydroxyl Stable Prolongs parent drug activity
Gemfibrozil-1-O-beta-D-glucuronide Acyl O-glucuronide Carboxyl Electrophilic Hepatotoxic potential
Propylthiouracil-N-beta-D-glucuronide N-glucuronide Thiol Moderate stability Facilitates renal excretion

Ether glucuronides (e.g., propranolol, morphine-6-O-glucuronide) are chemically stable, whereas acyl glucuronides (e.g., gemfibrozil) are reactive, forming protein adducts linked to toxicity .

Pharmacokinetic and Metabolic Differences

Table 1: Comparative Pharmacokinetic Parameters

Compound Half-Life (h) Clearance Route Biliary Excretion (%) Key Metabolic Feature
This compound 16–24 Renal (GFR-dependent) Minimal Enterohepatic recirculation
Morphine-6-O-beta-D-glucuronide 3–6* Renal <10 High spinal cord potency (mu-opioid)
Quercetin-3-O-beta-D-glucuronide 2–4 Hepatic/Renal N/A Low bioavailability vs. parent
Gemfibrozil-1-O-beta-D-glucuronide ~0.5 Biliary (73%) 73 Carrier-mediated hepatic transport

*Estimated from clinical duration of action .

  • Hepatic Transport: Gemfibrozil glucuronide undergoes carrier-mediated biliary excretion, inhibited by clofibric acid glucuronide . In contrast, propranolol glucuronide relies on passive renal excretion.
  • Bioactivity: Morphine-6-O-glucuronide exhibits 650-fold higher spinal analgesic potency than morphine due to mu-opioid receptor binding, whereas propranolol glucuronide lacks intrinsic activity .

Therapeutic Implications

  • Prolonged Efficacy: Propranolol glucuronide’s slow hydrolysis sustains beta-blockade, reducing dosing frequency . Morphine-6-glucuronide’s potency allows lower opioid doses, minimizing side effects .
  • Targeted Delivery: Ceramide-beta-D-glucuronide releases ceramide in the colon via bacterial beta-glucuronidase, suppressing aberrant crypt foci in carcinogenesis models .
  • Toxicity Risks : Acyl glucuronides (e.g., gemfibrozil) require monitoring for hepatotoxicity, unlike stable ether glucuronides .

Analytical Methods

Compound Primary Method Sensitivity Key Challenge
This compound HPLC-UV ~10 ng/mL Co-elution with polar metabolites
Propylthiouracil-N-glucuronide HPLC-MS/MS 0.1–50 ng/mL Matrix effects in biological fluids
Quercetin-3-O-glucuronide HPLC-MS 1–100 ng/mL Differentiation from isomers

Mass spectrometry (e.g., LC-MS/MS) is preferred for glucuronides due to high specificity, particularly for isomers like morphine-3- vs. 6-glucuronides .

Biological Activity

(S)-Propranolol-O-beta-D-glucuronide is a significant metabolite of propranolol, a non-selective beta-adrenergic antagonist commonly used for the treatment of hypertension, anxiety, and other cardiovascular conditions. This article explores the biological activity of this compound, focusing on its metabolism, pharmacokinetics, and implications in clinical and environmental contexts.

1. Metabolism and Formation

(S)-Propranolol undergoes extensive metabolism primarily in the liver, where it is converted into several metabolites, including this compound. The glucuronidation process is facilitated by UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT2B4, which play crucial roles in the phase II metabolism of drugs.

Table 1: Glucuronidation of Propranolol Enantiomers

EnantiomerUGT EnzymeGlucuronide Formed
S-(-)UGT2B7This compound
R-(+)UGT2B4R-Propranolol-O-beta-D-glucuronide

The glucuronidation reaction involves the conjugation of glucuronic acid to the hydroxyl group of propranolol, resulting in increased solubility and facilitating renal excretion. Studies have shown that the S-(-) enantiomer is preferentially glucuronidated compared to the R-(+) enantiomer, indicating stereoselectivity in its metabolic pathway .

2. Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its elimination and bioavailability. Research indicates that the elimination half-life (t1/2t_{1/2}) of (S)-propranolol glucuronide is significantly longer than that of its R counterpart.

Table 2: Pharmacokinetic Parameters

GlucuronideElimination Rate Constant kk (h1^{-1})Half-Life t1/2t_{1/2} (h)Maximum Concentration TmaxT_{max} (h)Cumulative Excretion (%)
S-(-) Propranolol0.195 ± 0.043.56 ± 0.732.21 ± 0.4514.7 ± 2.46
R-(+) Propranolol0.283 ± 0.062.45 ± 0.501.75 ± 0.337.68 ± 1.60

The cumulative excretion percentages indicate that a higher proportion of the S-(-) enantiomer is excreted in urine compared to R-(+), highlighting differences in their pharmacokinetic behaviors .

3. Biological Activity and Effects

This compound exhibits distinct biological activities relevant to its role as a metabolite of propranolol:

4. Case Studies and Research Findings

Recent studies have explored the implications of this compound in various contexts:

  • Urinary Excretion Studies : A study examining urinary excretion patterns found significant differences between the S-(-) and R-(+) enantiomers, with implications for personalized medicine approaches in treating cardiovascular diseases .
  • Microbiota Interactions : Research into drug-microbiota interactions suggests that glucuronides may alter gut microbiota composition, potentially affecting drug metabolism and efficacy .

Q & A

Basic Research Questions

Q. How can researchers quantify (S)-Propranolol-O-beta-D-glucuronide in biological matrices with high specificity?

  • Methodological Answer : Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard. Calibration curves using deuterated internal standards (e.g., deuterated morphine glucuronides) minimize matrix effects. Transitions such as 644 → 468 for glucuronide metabolites ensure specificity. Solid-phase extraction (SPE) is critical for reducing ion suppression (<40%) in urine or plasma .

Q. What enzymatic assays are used to study the hydrolysis of this compound back to propranolol?

  • Methodological Answer : Beta-glucuronidase (e.g., E. coli or human liver microsomal enzymes) is employed under pH 6.8–7.4 buffered conditions. Incubate at 37°C with substrate and monitor hydrolysis via LC-MS/MS. Include control experiments with enzyme inhibitors (e.g., saccharic acid 1,4-lactone) to confirm specificity. Kinetic parameters (Km, Vmax) are derived using Michaelis-Menten plots .

Advanced Research Questions

Q. What mechanisms explain the prolonged elimination half-life of this compound compared to propranolol?

  • Methodological Answer : The slow terminal elimination (t½ ≈ 16–24 hr) is attributed to systemic and enteric deconjugation. Enterohepatic recirculation of the glucuronide, demonstrated in dogs, acts as a "storage pool" for propranolol. Use bile-cannulated rodent models to track recirculation phases .

Q. How does renal impairment affect the pharmacokinetics of this compound?

  • Methodological Answer : Renal clearance (29–70 mL/min) correlates with glomerular filtration rate (GFR). In severe renal disease, cumulative plasma levels rise 2.3-fold. Use population pharmacokinetic models integrating creatinine clearance as a covariate to adjust dosing .

Q. What factors influence the stability of this compound in plasma during long-term storage?

  • Methodological Answer : Stability studies in rat plasma show an extrapolated half-life of 81 days at 4°C. Freeze-thaw cycles (>3) degrade the compound; add stabilizing agents (e.g., sodium azide) and store at -80°C. Validate stability using incurred sample reanalysis (ISR) .

Q. How does enterohepatic recirculation contribute to propranolol cumulation during chronic therapy?

  • Methodological Answer : Enteric beta-glucuronidase deconjugates the glucuronide, releasing propranolol for reabsorption. Use portal vein cannulation in animal models to measure biliary excretion and intestinal reuptake. Pharmacokinetic modeling with compartmental analysis quantifies recirculation flux .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies between in vitro stability data and in vivo cumulation observations of this compound?

  • Methodological Answer : In vitro plasma stability (t½ = 81 days) vs. in vivo cumulation (t½ = 16–24 hr) arises from enzymatic reactivation in tissues (e.g., gut microbiota beta-glucuronidase). Use germ-free vs. conventional rodent models to isolate host vs. microbial contributions.

Q. Experimental Design Challenges

Q. How to assess tissue-specific beta-glucuronidase activity in reactivating propranolol from its glucuronide?

  • Methodological Answer : Tissue homogenates (e.g., liver, skin, intestinal mucosa) are incubated with the glucuronide. Quantify propranolol release via LC-MS/MS. Normalize activity to protein content and compare with immunohistochemical beta-glucuronidase localization .

Q. Analytical Chemistry Considerations

Q. What strategies differentiate this compound from isomeric or co-eluting glucuronides?

  • Methodological Answer : Chiral chromatography (e.g., polysaccharide-based columns) resolves enantiomers. High-resolution MS (Q-TOF) with isotopic pattern matching confirms molecular formula. Synthesize and characterize reference standards for fragmentation pattern comparison .

Q. Synthetic Chemistry Optimization

Q. How to improve the synthetic yield of this compound for preclinical studies?

  • Methodological Answer : Use TEMPO-mediated oxidation to selectively generate the glucuronide moiety. Immobilize UDP-glucuronosyltransferase enzymes on sepharose beads for reusable catalysis. Monitor reaction progress with NMR (e.g., anomeric proton at δ 5.2–5.5 ppm) .

Properties

CAS No.

58657-78-6

Molecular Formula

C22H29NO8

Molecular Weight

435.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17-,18-,19+,20-,22+/m0/s1

InChI Key

PCALHJGQCKATMK-QBUJOIIVSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

(S)-Propranolol-O-beta-D-glucuronide
Reactant of Route 2
(S)-Propranolol-O-beta-D-glucuronide
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(S)-Propranolol-O-beta-D-glucuronide
Reactant of Route 4
(S)-Propranolol-O-beta-D-glucuronide
Reactant of Route 5
(S)-Propranolol-O-beta-D-glucuronide
Reactant of Route 6
(S)-Propranolol-O-beta-D-glucuronide

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